

Technical Support Center: Managing Elevated Serum Creatinine in Lesinurad Studies

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This technical support center provides guidance for researchers, scientists, and drug development professionals on managing elevated serum creatinine observed in clinical and preclinical studies involving **Lesinurad**.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Troubleshooting & Optimization

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Issue/Question	Potential Cause	Recommended Action
An increase in serum creatinine (sCr) is observed after initiating Lesinurad.	Lesinurad increases urinary uric acid excretion, which can lead to renal events, including transient increases in sCr.[1] This effect is dose-dependent. [2][3]	- Evaluate the magnitude of the sCr increase For sCr levels 1.5 to 2 times the pretreatment level, more frequent monitoring of renal function is recommended.[4] - If sCr levels exceed 2 times the pretreatment level, therapy with Lesinurad should be interrupted. Do not restart without another explanation for the sCr abnormality.[4]
A subject with moderate renal impairment (eCrCl 45 to 60 mL/min) shows a rise in sCr.	Patients with moderate renal impairment have a higher occurrence of renal-related adverse reactions.[1]	- Frequent monitoring of renal function is recommended for these patients.[4] - If eCrCl persistently falls below 45 mL/min, Lesinurad should be discontinued.[2][5]
Elevated sCr is observed in a subject receiving Lesinurad monotherapy.	Lesinurad monotherapy, particularly at higher doses (400 mg), is associated with a higher incidence of sCr elevations and renal-related adverse events.[6][7][8] Lesinurad should not be used as monotherapy.[1]	- Lesinurad is indicated for use in combination with a xanthine oxidase inhibitor (XOI).[2][9] - Discontinue Lesinurad monotherapy and consider combination therapy with an XOI if clinically appropriate.
A subject reports symptoms of acute uric acid nephropathy (e.g., flank pain, nausea, vomiting).	These symptoms could indicate the onset of acute renal failure, a potential serious adverse reaction.	- Promptly assess serum creatinine levels.[5] - Ensure the patient is well-hydrated (e.g., 2 liters of liquid per day). [4][5] - Evaluate for other causes and manage the symptoms concurrently.



Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind Lesinurad-associated elevation in serum creatinine?

A1: **Lesinurad** is a selective uric acid reabsorption inhibitor that acts on the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidneys.[1][10] By inhibiting these transporters, **Lesinurad** increases the excretion of uric acid into the urine.[11] This increased concentration of uric acid in the renal tubules can potentially lead to microcrystallization, which may manifest as transient increases in serum creatinine or other renal-related adverse events.[11]

Q2: How frequently should renal function be monitored during a study with **Lesinurad**?

A2: Renal function should be evaluated prior to initiating **Lesinurad** and periodically thereafter. [1] More frequent monitoring is recommended for patients with an estimated creatinine clearance (eCrCl) of less than 60 mL/min or with serum creatinine elevations 1.5 to 2 times their pre-treatment levels.[1][4]

Q3: Is the elevation in serum creatinine with **Lesinurad** reversible?

A3: In clinical trials, the majority of serum creatinine elevations were reversible.[1] One integrated safety analysis of phase III trials reported that resolution (sCr ≤1.2 times baseline) occurred in 75-90% of all events, with 66-75% of these resolving without any interruption of the study medication.[6] However, in a small percentage of cases, the elevations were not reversible.[2]

Q4: What are the contraindications for using **Lesinurad** related to renal function?

A4: **Lesinurad** is contraindicated in patients with severe renal impairment (eCLcr less than 30 mL/min), end-stage renal disease, kidney transplant recipients, or patients on dialysis.[1][12] It should not be initiated in patients with an eCLcr less than 45 mL/min.[1]

Data on Serum Creatinine Elevation in Lesinurad Clinical Trials

The following tables summarize the incidence of serum creatinine elevations in key Phase III clinical trials of **Lesinurad**.



Table 1: Incidence of Serum Creatinine (sCr) Elevation ≥1.5x Baseline in Combination Therapy Studies (12-Month Data)

Study/Analysis	Placebo + XOI	Lesinurad 200 mg + XOI	Lesinurad 400 mg + XOI
CLEAR 1[13]	1.0%	6.0%	15.9%
CLEAR 2[13][14]	3.4%	5.9%	15.0%
Integrated Analysis (Exposure-Adjusted Incidence Rate per 100 patient-years)[6]	2.9	7.3	18.7

XOI: Xanthine Oxidase Inhibitor (Allopurinol or Febuxostat)

Table 2: Incidence of Renal-Related Adverse Events (AEs) in Combination Therapy Studies

Study	Placebo + XOI	Lesinurad 200 mg + XOI	Lesinurad 400 mg + XOI
CLEAR 2 (Renal-related AEs)[14]	4.9%	5.9%	15.0%
CRYSTAL (Renal- related AEs)[11]	5.5%	8.5%	10.1%

XOI: Xanthine Oxidase Inhibitor (Allopurinol or Febuxostat)

Table 3: Renal Safety Data from **Lesinurad** 400 mg Monotherapy Study (6 Months)



Adverse Event	Placebo	Lesinurad 400 mg Monotherapy
Renal-related TEAEs[7][8]	0%	17.8%
Renal-related Serious TEAEs[7][8]	0%	4.7%
sCr Elevation ≥1.5x Baseline[7][8]	0%	24.3%

TEAEs: Treatment-Emergent Adverse Events

Experimental Protocols

While specific institutional protocols may vary, the general methodology for monitoring and managing elevated serum creatinine in **Lesinurad** clinical trials involves the following steps:

1. Baseline Assessment:

• Obtain a baseline serum creatinine measurement and calculate the estimated creatinine clearance (eCrCl) before the first dose of **Lesinurad**.[1] The Cockcroft-Gault equation was often used in the pivotal trials.[2]

2. Routine Monitoring:

- Monitor serum creatinine periodically throughout the study.[1]
- Increase the frequency of monitoring for patients with pre-existing moderate renal impairment (eCrCl < 60 mL/min).[1]

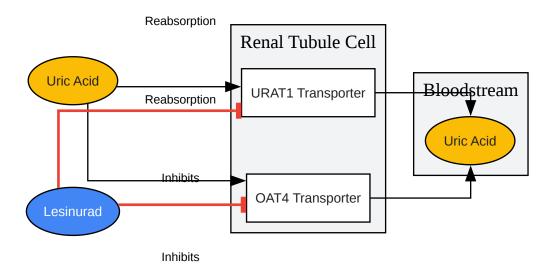
3. Actionable Thresholds for Elevated Serum Creatinine:

- sCr Elevation 1.5 to 2 times baseline: Increase the frequency of renal function monitoring.[4]
- sCr Elevation > 2 times baseline: Interrupt Lesinurad treatment.[4] Re-initiation should only be considered if an alternative cause for the sCr elevation is identified.
- Persistent eCrCl < 45 mL/min: Discontinue Lesinurad treatment.[2][5]



- 4. Patient Counseling:
- Advise participants to maintain adequate hydration (e.g., 2 liters of fluid per day) to reduce the risk of renal-related events.[4][5]

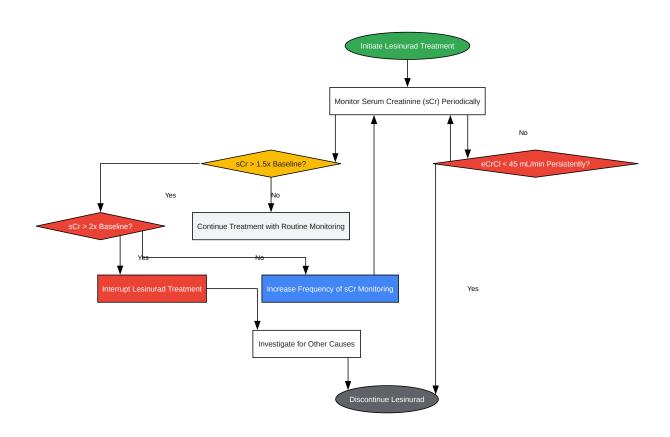
Visualizations



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Caption: Mechanism of action of **Lesinurad** in the renal tubule.





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Caption: Workflow for managing elevated serum creatinine during **Lesinurad** studies.

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